5-Ethylpyridine-3-carboxylic acid

説明

Molecular Structure Analysis

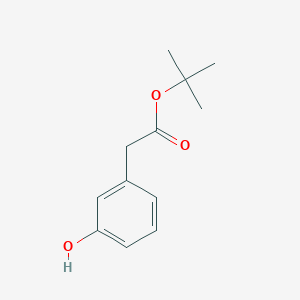

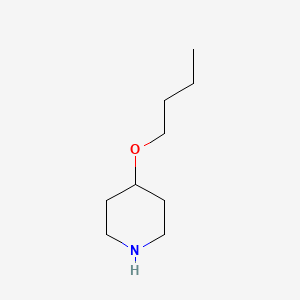

The molecular structure of 5-Ethylpyridine-3-carboxylic acid is characterized by a pyridine ring with an ethyl group attached to the third carbon atom and a carboxylic acid group attached to the second carbon atom . The molecular weight is 151.16 g/mol .Physical And Chemical Properties Analysis

5-Ethylpyridine-3-carboxylic acid has a molecular weight of 151.16 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3. It has a rotatable bond count of 2. The exact mass and the monoisotopic mass are both 151.063328530 g/mol. The topological polar surface area is 50.2 Ų. It has a heavy atom count of 11 .科学的研究の応用

Organic Synthesis

5-Ethylpyridine-3-carboxylic acid plays a pivotal role in organic synthesis. Its carboxylic acid group is highly reactive, making it an ideal candidate for synthesizing small molecules and macromolecules. It can participate in reactions such as substitution, elimination, and coupling, which are fundamental in creating complex organic compounds .

Medicine

In the medical field, pyridine derivatives, including 5-Ethylpyridine-3-carboxylic acid, are known for their therapeutic properties. They serve as scaffolds in drug design, particularly for diseases like Alzheimer’s, where pyridine moieties are used due to their basicity, water solubility, and hydrogen bond-forming ability .

Agriculture

5-Ethylpyridine-3-carboxylic acid derivatives have potential applications in agriculture as herbicides. They can act as auxin receptor protein antagonists, influencing plant growth regulation and weed control, which is crucial for crop yield enhancement .

Pharmaceuticals

In pharmaceuticals, carboxylic acid derivatives are used as building blocks for various drugs. They contribute to the development of new medication by providing a functional group that can interact with biological targets, enhancing drug efficacy and stability .

Food Industry

Carboxylic acids, including 5-Ethylpyridine-3-carboxylic acid, are utilized in the food industry as preservatives and flavoring agents. They help in maintaining food quality and safety by inhibiting the growth of pathogens and extending shelf life .

Polymers

The carboxylic acid group of 5-Ethylpyridine-3-carboxylic acid finds applications in polymer science. It can be used as a monomer, additive, or catalyst in the synthesis of polymers, impacting properties like solubility, durability, and reactivity .

Nanotechnology

In nanotechnology, 5-Ethylpyridine-3-carboxylic acid can modify the surface of nanoparticles and nanostructures like carbon nanotubes and graphene. This modification enhances the dispersion and incorporation of these materials into nanocomposites, which are used in various high-tech applications .

Safety And Hazards

The safety data sheet for 5-Ethylpyridine-3-carboxylic acid indicates that it is categorized as a flammable liquid (Category 3), and it has acute toxicity when ingested (Category 4), inhaled (Category 3), or comes into contact with the skin (Category 3). It can cause skin corrosion (Category 1B) and serious eye damage (Category 1) .

将来の方向性

While specific future directions for 5-Ethylpyridine-3-carboxylic acid are not mentioned in the available literature, therapeutic peptides, which can include pyridine derivatives, are a current focus of pharmaceutical research . This suggests potential future applications for 5-Ethylpyridine-3-carboxylic acid in the development of new therapeutic agents.

特性

IUPAC Name |

5-ethylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-2-6-3-7(8(10)11)5-9-4-6/h3-5H,2H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAYFQDVGAZMKLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CN=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70626973 | |

| Record name | 5-Ethylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70626973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Ethylpyridine-3-carboxylic acid | |

CAS RN |

3222-53-5 | |

| Record name | 5-Ethylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70626973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(Aminomethyl)oxan-4-yl]methanol](/img/structure/B1291429.png)

![1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B1291433.png)

![1-[3-(Propan-2-yloxy)phenyl]ethan-1-ol](/img/structure/B1291442.png)

![1H-Pyrrolo[2,3-d]pyridazine](/img/structure/B1291449.png)